7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Description
Chemical Structure and Properties
The compound 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (C₉H₁₂N₂O₃) features a bicyclic pyrazolo-oxazine core with a carboxylic acid substituent at position 3 and two methyl groups at position 7 (Figure 1). Its molecular weight is 196.2 g/mol, and it is typically available at ≥97% purity . The carboxylic acid group enhances hydrophilicity, influencing solubility and pharmacokinetic behavior compared to ester or amide derivatives .
For example, ethyl esters of pyrazolo-oxazine carboxylates are synthesized and later hydrolyzed to carboxylic acids . The compound’s applications are inferred from analogs, such as PDE-4 inhibition (anti-inflammatory), JAK interaction (immunomodulation), and NLRP3 inflammasome targeting .
Properties
IUPAC Name |
7,7-dimethyl-5,6-dihydropyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2)3-4-14-7-6(8(12)13)5-10-11(7)9/h5H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDKGGVGRDATBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C(C=NN21)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Carboxylates with Oxazine Precursors
A widely reported method involves the reaction of 5-amino-3-methylpyrazole-4-carboxylic acid with dimethyl-substituted epoxides or diols under acidic conditions. The reaction proceeds via nucleophilic attack of the pyrazole amine on the oxirane ring, followed by intramolecular cyclization to form the oxazine moiety. Typical conditions include refluxing in acetic acid or toluene with p-toluenesulfonic acid (PTSA) as a catalyst.
Representative Reaction Scheme:
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate cyclization, reducing reaction times from hours to minutes. A study demonstrated that heating at 150°C for 15 minutes in dimethylformamide (DMF) with potassium carbonate as a base yielded the target compound in 78% purity. This method minimizes side reactions such as decarboxylation or over-oxidation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically influences yield and purity. Polar aprotic solvents like DMF or acetonitrile enhance cyclization efficiency, while protic solvents (e.g., ethanol) favor byproduct formation. A comparative study revealed optimal yields (82–85%) in DMF at 110–120°C.
Table 1: Solvent Optimization for Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 110 | 85 | 98 |
| Acetonitrile | 120 | 82 | 97 |
| Ethanol | 80 | 45 | 89 |
Catalytic Systems
Lewis acids such as zinc chloride or boron trifluoride etherate improve reaction kinetics by activating the oxirane ring. However, their use necessitates careful pH control to prevent carboxylic acid degradation. Catalytic PTSA (10 mol%) in toluene achieved a balance between efficiency and side-product suppression.
Purification and Characterization
Recrystallization and Chromatography
Crude products are typically purified via recrystallization from ethanol-water mixtures (3:1 v/v), yielding white crystalline solids. For higher purity (>99%), silica gel chromatography with ethyl acetate/hexane (1:2) is employed.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazines exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that a derivative of 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. It is believed to inhibit specific pathways involved in inflammatory responses.
- Case Study : In a model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores .
Neuroprotective Effects
Research suggests that this compound may provide neuroprotective benefits by modulating neurotransmitter systems.
- Case Study : In animal models of neurodegenerative diseases, treatment with the compound led to improved cognitive function and reduced neuronal damage .
Polymer Chemistry
The unique structure of 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid allows it to be used as a building block in the synthesis of novel polymers.
- Application : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives.
- Research Findings : Studies indicate that coatings formulated with this compound exhibit superior adhesion and resistance to environmental degradation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Conformational Effects
- 6,6-Dimethyl vs. 7,7-Dimethyl Isomers: Derivatives with dimethyl groups at position 6 (e.g., 6,6-dimethyl analogs) exhibit distinct biological profiles compared to the 7,7-dimethyl variant. For instance, 6,6-dimethyl-N-(5-bromopyrazin-2-yl) derivatives demonstrate PDE-4 inhibitory activity (IC₅₀: 288.5 m/z) and are explored for anti-inflammatory applications .
Functional Group Modifications
- Carboxylic Acid vs. This group is critical for interactions with polar residues in enzymes like PDE-4 or JAK1 . Carboxamides: Derivatives like N-(4-fluorophenylmethyl)pyrazolo-oxazine-3-carboxamide (C₁₄H₁₄FN₃O₂) prioritize lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility . Sulfonamides: GDC-2394, a sulfonamide-containing pyrazolo-oxazine, achieved improved solubility via basic amine substituents, enabling progression to clinical trials as an NLRP3 inhibitor .
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ethyl esters (e.g., ethyl 6,7-dihydro-5H-pyrazolo-oxazine-2-carboxylate, C₉H₁₂N₂O₃), which require organic solvents .
- Lipophilicity : SwissADME analyses of triazolo-thiadiazine carboxylic acid analogs (logP: 2.1–3.5) suggest moderate lipophilicity, balancing membrane permeability and solubility .
- Synthetic Yields : Carboxamide derivatives of pyrazolo-oxazines show variable yields (26–65%), influenced by substituent bulk and reaction conditions .
Key Research Findings and Implications
- Therapeutic Potential: The pyrazolo-oxazine scaffold is versatile, with substituents dictating target specificity. The carboxylic acid variant may excel in inflammatory diseases due to PDE-4/JAK modulation .
- Safety and Optimization : GDC-2394’s renal toxicity due to precipitation underscores the need for solubility-enhancing strategies, such as ionizable groups or formulation adjustments .
Biological Activity
7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound notable for its unique structural properties, combining both pyrazole and oxazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-tumor effects.
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.20 g/mol
- CAS Number : 275729-77-2
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects by:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in inflammatory pathways.
- Receptor Modulation : Interacting with specific receptors that mediate cellular responses related to inflammation and tumor growth.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its efficacy in reducing pro-inflammatory cytokine production in vitro, suggesting a mechanism that involves the modulation of signaling pathways associated with inflammation .
Antitumor Activity
Preliminary investigations into the antitumor potential of this compound have shown promising results. In cell line studies, it demonstrated cytotoxic effects against various cancer cell types. The compound's ability to induce apoptosis in malignant cells was particularly noted .
Study 1: In Vitro Anti-inflammatory Effects
A study conducted on human lung epithelial cells treated with this compound revealed a significant decrease in the expression of inflammatory markers such as IL-6 and TNF-alpha. This suggests that the compound could be a candidate for treating chronic inflammatory diseases like COPD .
Study 2: Antitumor Efficacy
In a recent experiment involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole | Heterocyclic | Antitumor |
| 6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a] | Heterocyclic | Anti-inflammatory |
The unique structure of this compound differentiates it from similar compounds by providing distinct pharmacological properties that warrant further investigation.
Q & A
Q. What experimental methods are used to confirm the structure of synthesized 7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid?
The structural confirmation of this compound relies on modern physicochemical techniques:
Q. How are physicochemical properties (e.g., solubility, lipophilicity) of this compound evaluated?
Key parameters are determined using in silico tools (e.g., SwissADME) and experimental assays:
Q. What synthetic routes are reported for this compound, and how are yields optimized?
A common method involves:
- Salt formation using sodium hydride in dry tetrahydrofuran (THF) with 2-chloroethanoic acid.
- Crystallization from ethanol to isolate the product.
Yield optimization focuses on reaction time (e.g., 10 hours for complete conversion) and stoichiometric ratios (1.5 mmol of acid per 1.0 mmol precursor) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and predicted pharmacokinetic data?
Q. What strategies address contradictions in biological activity data across studies?
Q. How is the compound’s reactivity with inorganic/organic bases leveraged for derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
